2-Ethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chromatography:

- Stationary Phase: 2-Ethylpyridine bonded to silica gel is a popular stationary phase for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) []. These techniques are used to separate mixtures of compounds based on their interaction with the stationary phase. The specific properties of 2-ethylpyridine make it suitable for separating both chiral (mirror-image) and achiral (non-mirror-image) compounds [].

Cellular Studies:

- Cell Proliferation and Survival: Researchers have investigated the effect of 2-ethylpyridine on the proliferation and survival of various human cell lines, including human umbilical vein endothelial cells (HUVECs), human microvascular endothelial cells (HMVECs) from the lung, and NIH 3T3 fibroblasts []. These studies aim to understand the potential impact of 2-ethylpyridine on different cell types and explore its potential biological activities.

Other Potential Applications:

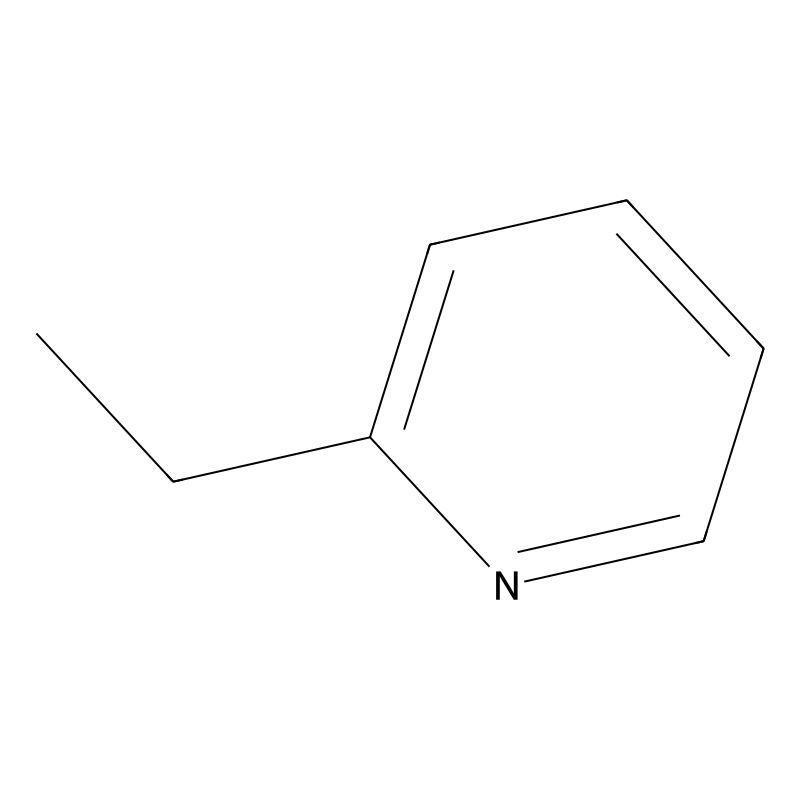

2-Ethylpyridine is an organic compound with the molecular formula C₇H₉N and a CAS number of 100-71-0. It is a member of the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound appears as a colorless to pale yellow liquid with a distinctive odor reminiscent of pyridine. It has a boiling point of approximately 166 °C and a flash point of 37 °C, indicating its flammable nature .

2-Ethylpyridine is primarily used in chemical synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a range of

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for various nucleophilic substitution reactions.

- Oxidation: Under certain conditions, 2-ethylpyridine can be oxidized to form corresponding carbonyl compounds.

- Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form more complex molecules .

Research indicates that 2-ethylpyridine may have biological effects, particularly in relation to its presence in cigarette smoke. Studies have shown that it can cause mitochondrial damage in human retinal pigment epithelial cells, suggesting potential cytotoxic effects . Additionally, derivatives of 2-ethylpyridine have been investigated for their anti-tubercular properties, specifically inhibiting mycolic acid synthesis in Mycobacterium tuberculosis .

2-Ethylpyridine can be synthesized through various methods:

- Alkylation of Pyridine: One common method involves the alkylation of pyridine with ethyl halides using strong bases like sodium hydride or potassium carbonate.

- Cyclization Reactions: Another approach includes cyclization reactions involving appropriate precursors such as sodium succinate and trifluoroacetic acid .

- Reduction of Nitro Compounds: Reduction of nitro compounds derived from pyridine can yield 2-ethylpyridine as well.

These synthesis methods highlight the compound's versatility and accessibility for laboratory use.

2-Ethylpyridine finds applications across various fields:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvent: Due to its polar nature, it is used as a solvent in organic reactions.

- Flavoring Agent: It is also utilized in small quantities as a flavoring agent in food products, although this use is limited due to safety regulations .

Interaction studies involving 2-ethylpyridine often focus on its effects on biological systems and its reactivity with other chemicals. For instance, investigations into its role as a cigarette smoke component have revealed its potential to induce oxidative stress and cellular damage . Furthermore, studies examining its interactions with various catalysts have demonstrated its utility in enhancing reaction efficiencies in synthetic processes.

Several compounds share structural similarities with 2-ethylpyridine, including:

- Pyridine: A simpler structure lacking the ethyl group; it serves as a basic building block for many derivatives.

- 3-Ethylpyridine: Similar to 2-ethylpyridine but with the ethyl group at the third position, affecting its reactivity and properties.

- 4-Ethylpyridine: Another positional isomer that exhibits different chemical behavior due to the location of the ethyl group.

Comparison TableCompound Molecular Formula Key Characteristics 2-Ethylpyridine C₇H₉N Flammable liquid; used as an intermediate Pyridine C₅H₅N Basic aromatic compound; widely used in organic synthesis 3-Ethylpyridine C₇H₉N Similar structure; different reactivity 4-Ethylpyridine C₇H₉N Positional isomer; distinct physical properties

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Ethylpyridine | C₇H₉N | Flammable liquid; used as an intermediate |

| Pyridine | C₅H₅N | Basic aromatic compound; widely used in organic synthesis |

| 3-Ethylpyridine | C₇H₉N | Similar structure; different reactivity |

| 4-Ethylpyridine | C₇H₉N | Positional isomer; distinct physical properties |

The uniqueness of 2-ethylpyridine lies in its specific position of the ethyl group on the pyridine ring, which influences both its chemical behavior and biological activity compared to other similar compounds.

Physical Description

XLogP3

Boiling Point

LogP

1.69

Melting Point

UNII

GHS Hazard Statements

H226 (99.42%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (33.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

100-71-0

Wikipedia

Use Classification

General Manufacturing Information

Dates

Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development

Min Liu, Wak-Kim Poo, Yu-Ling LinPMID: 25449333 DOI: 10.1016/j.yexmp.2014.11.008

Abstract

Lung cancer is one of the few human diseases for which the primary etiological agent, cigarette smoke (CS), has been described; however, the precise role of individual cigarette smoke toxicant in tumor development and progression remains to be elusive. The purpose of this study was to assess in vitro the effects of previously identified cigarette smoke components, pyrazine, 2-ethylpyridine, and 3-ethylpyridine, on non-tumorigenic (MRC5) and adenocarcinomic (A549) human lung cell lines. Our data showed that the administration of three cigarette smoke components in combination perturbed the proliferation of both normal and adenocarcinomic cells. Study of malignant cells revealed that CS components were cytotoxic at high concentration (10(-6) M) and stimulatory in a dose-dependent manner at lower concentrations (10(-8) M to 10(-10) M). This adverse effect was enhanced when adenocarcinomic cells were maintained in hypoxia resembling intratumoral environment. Furthermore, exposure to pyrazine, 2-ethylpyridine, and 3-ethylpyridine induced oxidative stress in both normal and malignant cells. Finally, assessment of P-gp activity revealed that multidrug resistance was induced in CS component exposed adenocarcinomic lung cells and the induction was augmented in hypoxia. Taken together, pyrazine, 2-ethylpyridine, and 3-ethylpyridine adversely altered both normal and diseased lung cells in vitro and data collected from this study may help lung cancer patients to understand the importance of quitting smoking during lung cancer treatment.Protective effects of melatonin and memantine in human retinal pigment epithelium (ARPE-19) cells against 2-ethylpyridine-induced oxidative stress: implications for age-related macular degeneration

Handan Bardak, Abdülhadi Cihangir Uğuz, Yavuz BardakPMID: 28707481 DOI: 10.1080/15569527.2017.1354218

Abstract

To investigate the possible protective effects of melatonin and memantine (MMT) against 2-ethylpyridine (2-EP)-induced oxidative stress and mitochondrial dysfunction in human RPE (ARPE-19) cells in vitro.The ARPE-19 cells were divided into seven groups. Oxidative stress was triggered by incubating the ARPE-19 cells with 30 μM of 2-EP for 24 h. Then, 200 μM of melatonin was administered over three days and 20 μM of MMT over six hours prior to the experiment. The effects of melatonin and MMT on the intracellular calcium release mechanism, reactive oxygen species production, caspase-3 and caspase-9 activities, as well as vascular endothelial growth factor levels were measured.

Melatonin and MMT were found to significantly decrease apoptosis levels. The intracellular calcium release was regulated by both melatonin and MMT. Further, melatonin and MMT significantly decreased both caspase-3 and caspase-9 activities, as well as pro-caspase and poly(ADP-ribose) polymerase expression, in ARPE-19 cells. Moreover, melatonin significantly increased the protective effect of MMT. The combination of melatonin and MMT significantly decreased 2-EP-induced oxidative toxicity and apoptosis by inhibiting the intracellular reactive oxygen species production and mitochondrial depolarization levels.

These notable findings are the first to demonstrate the synergistic protective effects of melatonin and MMT against 2-EP-induced oxidative stress in ARPE-19 cells.

Evaluation of stationary phases packed with superficially porous particles for the analysis of pharmaceutical compounds using supercritical fluid chromatography

Alexandre Grand-Guillaume Perrenoud, William P Farrell, Christine M Aurigemma, Nicole C Aurigemma, Szabolcs Fekete, Davy GuillarmePMID: 25129391 DOI: 10.1016/j.chroma.2014.07.078

Abstract

Superficially porous particles (SPP), or core shell particles, which consist of a non-porous silica core surrounded by a thin shell of porous silica, have gained popularity as a solid support for chromatography over the last decade. In the present study, five unbonded silica, one diol, and two ethylpyridine (2-ethyl and 4-ethyl) SPP columns were evaluated under SFC conditions using two mixtures, one with 17 drug-like compounds and the other one with 7 drug-like basic compounds. Three of the SPP phases, SunShell™ 2-ethylpyridine (2-EP), Poroshell™ HILIC, and Ascentis(®) Express HILIC, exhibited superior performances relative to the others (reduced theoretical plate height (hmin) values of 1.9-2.5 for neutral compounds). When accounting for both achievable plate count and permeability of the support using kinetic plot evaluation, the Cortecs™ HILIC 1.6μm and Ascentis(®) Express HILIC 2.7μm phases were found to be the best choices among tested SPPs to reach efficiencies up to 30,000 plates in the minimum amount of time. For desired efficiencies ranging from 30,000 to 60,000 plates, the SunShell™ 2-EP 2.6μm column clearly outperformed all other SPPs. With the addition of a mobile phase additive such as 10mM ammonium formate, which was required to elute the basic components with sharp peaks, the Poroshell™ HILIC, SunShell™ Diol and SunShell™ 2-EP phases represent the most orthogonal SPP columns with the highest peak capacities. This study demonstrates the obvious benefits of using columns packed with SPP on current SFC instrumentation.In vitro assessment of reproductive toxicity of cigarette smoke and deleterious consequences of maternal exposure to its constituents

Shao-Chin Wu, Min LiuPMID: 23096353 DOI: 10.4067/S0716-97602012000200001

Abstract

Cigarette smoke is known to be a serious health risk factor and considered reproductively toxic. In the current study, we investigated whether constituents of cigarette smoke, pyrazine, 2-ethylpyridine, and 3-ethylpyridine, adversely affect reproductive functioning such as oocyte maturation and sperm capacitation. Our findings indicated that three smoke components were involved in retardation of oocyte maturation in a dose-dependent manner and the lowest-observed-adverse-effect level (LOAEL) was determined to be 10(-10)M. However, individual smoke components administrated at the LOAEL did not attenuate oocyte maturation, demonstrating that all three toxicants were equally required for the observed growth impairment. When exposed to all three components at 10(-10)M during in vitro capacitation, murine sperm lost forward progression and were unable to show adequate hyperactivation, which is indicative of the incompletion of the capacitation process. Only sperm administrated with 3-ethylpyridine alone showed significant reduction in capacitation status, suggesting the chemical is the one responsible for disrupting sperm capacitation. Taken together, this is the first report that documents the effect of cigarette smoke components on oocyte maturation and sperm capacitation. The present findings demonstrate the adverse effects of smoke constituents of mammalian reproduction and the differences in sensitivity to smoke components between male and female gametes. Since both processes take place in the female reproductive system, our data provide new insights into deleterious consequences of maternal exposure to cigarette smoke.Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility

Alexandre Grand-Guillaume Perrenoud, Julien Boccard, Jean-Luc Veuthey, Davy GuillarmePMID: 22999421 DOI: 10.1016/j.chroma.2012.08.091

Abstract

While neutral and acidic compounds are well separated by supercritical fluid chromatography (SFC), basic analytes are more challenging to separate and often problems occur with their peak shapes. Two different methods were explored in the present paper to reduce these problems and maintain compatibility with mass spectrometry (MS). Five different, commercially available 2-ethylpyridine (2-EP) stationary phases were tested without a mobile phase additive using 92 pharmaceutical compounds with basic properties. The kinetic performances of the 5 columns were nearly identical, but the peak shapes of the basic drugs were strongly affected by the stationary phase. The PrincetonSFC 2-EP and Zymor Pegasus 2-EP phases clearly outperformed the other stationary phases, with 77% and 69% of the compounds having Gaussian peaks (and asymmetries between 0.8 and 1.4), respectively. Comparatively, the Waters Viridis Silica 2-EP, Waters Viridis BEH 2-EP and ES industries GreenSep 2-EP phases provided only 52%, 44% and 22% of the compounds with Gaussian peaks, respectively. These differences were attributed to the significant dissimilarities in their silica matrix properties. An alternative strategy was also performed with a hybrid silica stationary phase, Viridis BEH, using 20mM ammonium hydroxide in the mobile phase, which was a mixture of CO(2) and MeOH. With these conditions, 81% of the peaks observed for the basic analytes were Gaussian; however, this value dropped to 17% and 10% in the absence of additive and in the presence of 20mM formic acid, respectively. Finally, the use of a hybrid bare silica stationary phase in the presence of 20mM ammonium hydroxide is quite an interesting solution as this system is compatible with both ultra high performance SFC (UHPSFC) columns packed with sub-2 μm particles and with MS detection. The overall applicability of this system was demonstrated with various mixtures of basic drugs.Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode

David Speybrouck, David Corens, Jean-Michel ArgoullonPMID: 22571787 DOI: 10.2174/156802612800672907

Abstract

Supercritical fluid (SF) was discovered 200 years ago, but the use of this fluid as a mobile phase in chromatography only became popular fifty years ago. The development of the supercritical fluid chromatography (SFC) was progressing slowly due to technological problems since ten years; the interest for this chromatographic mode has been growing up as the construction of the SFC instruments is more or less similar with HPLC instruments. The main difference in SFC is the installation of a back pressure regulator which is implemented to control the pressure above the critical pressure. SFC is widely used in chiral chromatography where Polysaccharide phases are the most versatile in use. The mobile phase is mainly composed by CO(2) but the polarity can be increased by adding alcohol. The nature of the alcohol can change drastically the selectivity. The choice of the best tandem stationary phase / mobile phase is difficult to predict. Hence a full screening with different stationary phases and mobile phase solvents is often mandatory. For the achiral separation, SFC is more and more used. Achiral SFC can be classified as normal phase mode, it means that stationary phases are more polar than mobile phase and retention times decrease as polarity of the mobile phase increases. Most popular stationary phases are silica linked with polar group such as aminopropyl, cyanoprpyl, diol or 2-ethylpyridine. Mobile phase are generally composed by CO(2) and methanol. SFC can be used as a complementary technique for reversed phase HPLC or sometimes even to replace HPLC.2-ethylpyridine, a cigarette smoke component, causes mitochondrial damage in human retinal pigment epithelial cells in vitro

S Mansoor, N Gupta, P Falatoonzadeh, B D Kuppermann, M C KenneyPMID: 24492497 DOI: 10.4103/0301-4738.126168

Abstract

Our goal was to identify the cellular and molecular effects of 2-ethylpyridine (2-EP, a component of cigarette smoke) on human retinal pigment epithelial cells (ARPE-19) in vitro.ARPE-19 cells were exposed to varying concentrations of 2-EP. Cell viability (CV) was measured by a trypan blue dye exclusion assay. Caspase-3/7 and caspase-9 activities were measured by fluorochrome assays. The production of reactive oxygen/nitrogen species (ROS/RNS) was detected with a 2',7'-dichlorodihydrofluorescein diacetate dye assay. The JC-1 assay was used to measure mitochondrial membrane potential (ΔΨm). Mitochondrial redox potential was measured using a RedoxSensor Red kit and mitochondria were evaluated with Mitotracker dye.

After 2-EP exposure, ARPE-19 cells showed significantly decreased CV, increased caspase-3/7 and caspase-9 activities, elevated ROS/RNS levels, decreased ΔΨm value and decreased redox fluorescence when compared with control samples.

These results show that 2-EP treatment induced cell death by caspase-dependent apoptosis associated with an oxidative stress and mitochondrial dysfunction. These data represent a possible mechanism by which smoking contributes to age-related macular degeneration and other retinal diseases and identify mitochondria as a target for future therapeutic interventions.

Enhancing Cytotoxicity of a Monofunctional Platinum Complex via a Dual-DNA-Damage Approach

Yan Guo, Yafeng He, Shengde Wu, Shuren Zhang, Dongfan Song, Zhenzhu Zhu, Zijian Guo, Xiaoyong WangPMID: 31539237 DOI: 10.1021/acs.inorgchem.9b02033

Abstract

Mitochondrial DNA (mtDNA) is an attractive cellular target for anticancer agents in addition to nuclear DNA (nDNA). The cationic platinum(II) complex-[Pt(NP)(NH

)

Cl]NO

(PtNP, NP =

-(2-ethylpyridine)-1,8-naphthalimide) bearing the DNA-intercalating moiety NP was designed. The structure of PtNP was fully characterized by single-crystal X-ray crystallography, NMR, and HRMS. PtNP is superior to cisplatin in both in vitro and in vivo anticancer activities with low systemic toxicity. The interaction of PtNP with CT-DNA demonstrated that PtNP could effectively bind to DNA through both covalent and noncovalent double binding modes. In addition to causing significant damage to nDNA and remarkable inhibition to DNA damage repair, PtNP also distributed in mitochondria, inducing mtDNA damage and affecting the downstream transcriptional level of mitochondrion-encoded genes. In addition, PtNP disturbed the physiological processes of mitochondria by reducing the mitochondrial membrane potential and promoting the generation of reactive oxygen species. Mechanistic studies demonstrate that PtNP induced apoptosis via mitochondrial pathways by upregulating Bax and Puma and downregulating Bcl-2 proteins, leading to the release of cytochrome

and activation of caspase-3 and caspase-9. As a dual-DNA-damage agent, PtNP is able to improve the anticancer activity by damaging both nuclear and mitochondrial DNA, thus providing a new anticancer mechanism of action for the naphthalimide monofunctional platinum(II) complexes.

Poly(butylene terephthalate) based novel achiral stationary phase investigated under supercritical fluid chromatography conditions

Kanji Nagai, Tohru Shibata, Satoshi Shinkura, Atsushi OhnishiPMID: 29580802 DOI: 10.1016/j.chroma.2018.03.032

Abstract

Poly(butylene terephthalate) based novel stationary phase (SP), composed of planar aromatic phenyl group together with ester group monomer units, was designed for supercritical fluid chromatography (SFC) use. As expected from its structure, this phase shows planarity recognition of isomeric aromatics and closely similar compounds. Interestingly, for most analytes, the retention behavior of this SP is significantly distinct from that of the 2-ethylpyridine based SPs which is among the most well-known SFC dedicated phases. Although the poly(butylene terephthalate) is coated on silica gel, the performance of the column did not change by using extended range modifiers such as THF, dichloromethane or ethyl acetate and column robustness was confirmed by cycle durability testing.Simultaneous determination of inorganic anions and cations by supercritical fluid chromatography using evaporative light scattering detection

Catherine Foulon, Pauline Di Giulio, Marie LecoeurPMID: 29277253 DOI: 10.1016/j.chroma.2017.12.047

Abstract

Supercritical fluid chromatography (SFC) is commonly used for the analysis of non-polar compounds, but remains poorly explored for the separation of polar and ionized molecules. In this paper, SFC has been investigated for the separation of 14 inorganic ions sampled in aqueous solutions. Four polar stationary phases were first screened using CO-methanol-based mobile phases containing water or different acidic or basic additives, in order to select the most efficient conditions for the simultaneous retention of inorganic cations and anions and to favor their detection using evaporative light scattering detector (ELSD). Orthogonal selectivity was obtained depending on the stationary phase used: whereas anions are less retained on HILIC stationary phase, 2-ethylpyridine (2-EP) stationary phase exhibits strong interaction for anions. Best results were obtained under gradient elution mode using a 2-EP stationary phase and by adding 0.2% triethylamine in the CO

-methanol-based mobile phase. The composition of the injection solvent was also investigated. The results showed that a methanolic sample containing a percentage of water not exceeding 20% does not affect the analytical performances obtained on 2-EP. Moreover, the presence of triethylamine in the injection solvent contributes to eliminate peaks shoulders. Among the 14 inorganic ions tested, three cations (Li

, Ca

and Mg

) and five anions (Cl

, Br

, NO

, I

, SCN

) were totally resolved in 15 min. NO

and NO

still coeluted in the final optimized conditions. The other investigated ions were either strongly retained on the stationary phase or not detected by the ELSD.